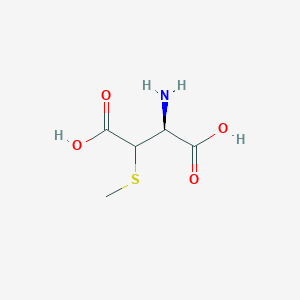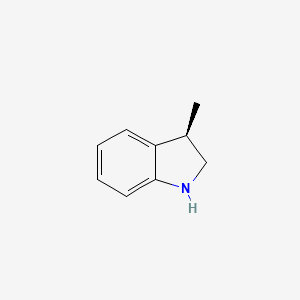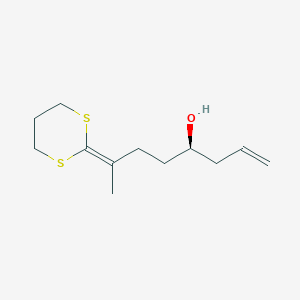![molecular formula C25H19N7 B12569378 2,6-bis[3-(3-ethenylphenyl)-1H-1,2,4-triazol-5-yl]pyridine CAS No. 433710-17-9](/img/structure/B12569378.png)
2,6-bis[3-(3-ethenylphenyl)-1H-1,2,4-triazol-5-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-bis[3-(3-ethenylphenyl)-1H-1,2,4-triazol-5-yl]pyridine is a complex organic compound that belongs to the class of triazole-pyridine derivatives. This compound is characterized by its unique structure, which includes two triazole rings attached to a central pyridine ring, with each triazole ring further substituted with an ethenylphenyl group. The compound’s structure imparts it with distinct chemical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis[3-(3-ethenylphenyl)-1H-1,2,4-triazol-5-yl]pyridine typically involves a multi-step process. One common method includes the following steps:
Formation of Triazole Rings: The triazole rings are synthesized through a cycloaddition reaction between an azide and an alkyne, commonly known as the “click” reaction. This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, typically at room temperature.
Attachment to Pyridine Ring: The synthesized triazole rings are then attached to a 2,6-dibromopyridine through a nucleophilic substitution reaction. This step often requires the use of a strong base, such as potassium carbonate, and is carried out in an aprotic solvent like dimethylformamide (DMF).
Substitution with Ethenylphenyl Groups: The final step involves the substitution of the triazole rings with ethenylphenyl groups. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acid derivatives.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, its industrial production may involve optimization of reaction conditions to enhance yield and reduce costs. This includes the use of continuous flow reactors for the click reaction and the implementation of greener solvents and catalysts to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2,6-bis[3-(3-ethenylphenyl)-1H-1,2,4-triazol-5-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents on the triazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Palladium-catalyzed cross-coupling reactions using boronic acids or halides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Aplicaciones Científicas De Investigación
2,6-bis[3-(3-ethenylphenyl)-1H-1,2,4-triazol-5-yl]pyridine has a wide range of applications in scientific research:
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: In biological research, the compound’s derivatives are explored for their potential as antimicrobial and anticancer agents. The triazole moiety is known for its bioactivity, making these derivatives promising candidates for drug development.
Medicine: The compound’s ability to form stable complexes with metal ions is utilized in medicinal chemistry for the design of metal-based drugs and diagnostic agents.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2,6-bis[3-(3-ethenylphenyl)-1H-1,2,4-triazol-5-yl]pyridine largely depends on its interaction with metal ions and biological targets. The triazole rings and pyridine ring act as chelating agents, binding to metal ions and forming stable complexes. These complexes can then interact with biological molecules, such as enzymes and DNA, leading to various biochemical effects. The compound’s ability to disrupt metal ion homeostasis in cells is one of the key pathways through which it exerts its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2,6-bis(1-alkyl-1H-1,2,3-triazol-4-yl)pyridines: These compounds have similar triazole-pyridine structures but differ in the nature of the substituents on the triazole rings.
2,6-bis(1-butyl-1H-1,2,3-triazol-1-yl)pyridine: This compound features butyl groups instead of ethenylphenyl groups, leading to different chemical and physical properties.
2,6-bis(1,2,3-triazol-4-yl)pyridine: A simpler analogue with unsubstituted triazole rings, often used as a building block in coordination chemistry.
Uniqueness
The uniqueness of 2,6-bis[3-(3-ethenylphenyl)-1H-1,2,4-triazol-5-yl]pyridine lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity, binding affinity to metal ions, and overall stability, making it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
433710-17-9 |
|---|---|
Fórmula molecular |
C25H19N7 |
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
2,6-bis[3-(3-ethenylphenyl)-1H-1,2,4-triazol-5-yl]pyridine |
InChI |
InChI=1S/C25H19N7/c1-3-16-8-5-10-18(14-16)22-27-24(31-29-22)20-12-7-13-21(26-20)25-28-23(30-32-25)19-11-6-9-17(4-2)15-19/h3-15H,1-2H2,(H,27,29,31)(H,28,30,32) |
Clave InChI |
LXKSNLYGXVZSHY-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC(=CC=C1)C2=NNC(=N2)C3=NC(=CC=C3)C4=NC(=NN4)C5=CC=CC(=C5)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-(trimethylstannyl)-,1,1-dimethylethyl ester,(5R,6S)-](/img/structure/B12569298.png)

![Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-1-carboxylate](/img/structure/B12569313.png)



![Methyl 2-[(benzyloxy)imino]-6-phenoxyhexanoate](/img/structure/B12569335.png)


![Chloro(dimethyl)[4-(1-phenylethenyl)phenyl]silane](/img/structure/B12569354.png)

![2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide](/img/structure/B12569370.png)
![Oxazolo[3,2-a]pyridinium, 5-methyl-2-(4-nitrophenyl)-, perchlorate](/img/structure/B12569375.png)

